(E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide
Description
Properties
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-27-19-15-9-8-14-18(19)22(26)25-23-24-20(16-10-4-2-5-11-16)21(28-23)17-12-6-3-7-13-17/h2-15H,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZVJMNPYJDYSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide typically involves the condensation of 4,5-diphenylthiazol-2-amine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: (E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiazole or benzamide derivatives.
Scientific Research Applications
(E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential targets include enzymes, receptors, and signaling pathways involved in various biological processes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole vs. Thiazole Derivatives
- Thiadiazole Analogs : Compounds like N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (compound 6 , ) share a similar benzamide backbone but replace the thiazole ring with a thiadiazole. Thiadiazoles are less aromatic and more chemically reactive than thiazoles, which may reduce metabolic stability .
- Synthesis: The target compound’s synthesis likely parallels methods described in , where enaminones react with active methylene compounds (e.g., acetylacetone) under reflux. However, the diphenylthiazole core may require specialized coupling reagents for phenyl group installation.
Substituent Effects on Physicochemical Properties
Key Observations :
- Melting Points : Thiadiazole derivatives with pyridine/acetyl groups (e.g., 8a ) exhibit higher melting points (290°C) compared to simpler analogs (160°C for 6 ), likely due to enhanced π-stacking and hydrogen bonding .
- Electron-Withdrawing Groups: The methoxy group in the target compound may increase solubility in polar solvents compared to non-substituted benzamides.
Metabolic Stability and Reactivity
- Thiadiazole Derivatives : highlights that thiadiazole-based metabolites like N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) undergo auto-oxidation, forming unstable sulfenic acids that participate in futile cycles with glutathione . This reactivity limits their pharmacokinetic profiles.
- The diphenyl groups may further sterically hinder enzymatic degradation.
Structure-Activity Relationship (SAR) Insights
- Benzamide Substitutions : lists pesticidal benzamides (e.g., etobenzanid, diflufenican) with halogenated aryl groups. The target’s methoxy group may reduce hydrophobicity compared to chloro/fluoro substituents, altering membrane permeability .
- Thiazole vs. Isoxazole : Compound 6 () incorporates an isoxazole ring, which is more polar than the thiazole. This difference could influence target binding affinity in biological systems .
Q & A
Q. How can the synthesis of (E)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-2-methoxybenzamide be optimized to improve yield and purity?
Methodological Answer: Synthetic optimization involves:
- Reaction Conditions : Adjusting temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., ethanol or DMF for solubility) to favor intermediate formation .
- Catalysts/Reagents : Using coupling agents like EDCI/HOBt for amide bond formation or bases (e.g., triethylamine) to deprotonate intermediates .
- Purification : Employing column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from methanol to isolate pure product .
- Analytical Monitoring : Confirming reaction progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase) to ensure purity ≥95% .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) to confirm regiochemistry of the thiazole ring and methoxybenzamide substituents. Key signals include aromatic protons (δ 6.8–8.1 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H]+ ~423.5) and fragmentation patterns .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and stability .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer:
- In Vitro Assays :
- Anticancer : MTT assay against HeLa or MCF-7 cell lines (IC50 determination after 48h exposure) .
- Antimicrobial : Broth microdilution for MIC values against S. aureus and E. coli .
- Target Identification : Competitive binding assays with fluorescent probes (e.g., ATPase or kinase inhibitors) to identify potential targets .
Q. What protocols assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Metabolic Stability : Liver microsome assays (human or rat) to measure half-life and identify metabolites via LC-MS .
- Light/Temperature Sensitivity : Accelerated stability studies (40°C/75% RH for 4 weeks) with periodic sampling .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- Pharmacological Assays : Use selective enzyme inhibitors (e.g., COX-2 or topoisomerase II inhibitors) to confirm target engagement .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions (e.g., with PARP-1 or tubulin) using AutoDock Vina; validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry for target proteins .
Q. How can contradictory biological activity data across studies be resolved?
Methodological Answer:
- Structural Verification : Re-analyze compound integrity via 2D NMR (HSQC, HMBC) to rule out isomerization or degradation .
- Assay Standardization : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) to minimize variability .
- Meta-Analysis : Compare substituent effects (e.g., diphenyl vs. methyl groups) on activity using published SAR data .
Q. What computational approaches predict binding modes and selectivity?
Methodological Answer:
- Docking Studies : Use Schrödinger’s Glide to dock the compound into ATP-binding pockets (e.g., EGFR kinase) and prioritize poses with Prime-MM/GBSA scoring .
- Machine Learning (ML) : Train QSAR models on thiazole derivatives’ IC50 data to predict novel analogs .
- Free Energy Perturbation (FEP) : Calculate relative binding affinities for mutant vs. wild-type targets .
Q. How can structure-activity relationships (SAR) guide rational design of analogs?
Methodological Answer:
- Substituent Variation : Synthesize analogs with:
- Thiazole Modifications : Replace diphenyl groups with halogenated or heteroaromatic rings .
- Benzamide Adjustments : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to enhance binding .
- Activity Cliff Analysis : Use heatmaps to correlate substituent properties (cLogP, polar surface area) with IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
